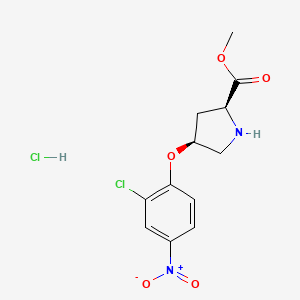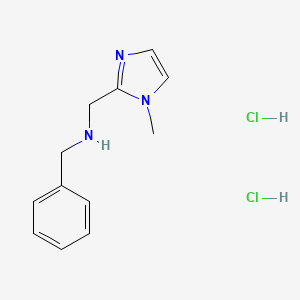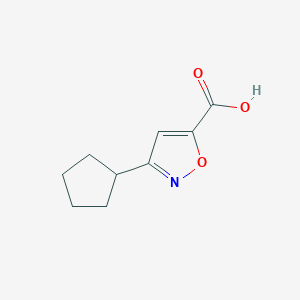
2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with a methyl group at the 2-position and a pyrrolidinylmethyl group at the 1-position .科学的研究の応用
Synthetic Applications and Molecular Design
A novel molecular design has been developed that incorporates a spiro-piperidine unit into synthetic bacteriochlorins. This design allows for the tailoring of bacteriochlorin polarity through nitrogen derivatization, offering a new approach for creating near-infrared absorbers with customizable properties. Such advancements could have implications for the development of materials and methods in photodynamic therapy and imaging (Reddy et al., 2013).
Pharmacological Characterization
Compounds based on the 2-[(alkylamino)methyl]piperidine nucleus have shown significant activity as kappa-opioid receptor agonists. These compounds, through careful structural modifications, have been identified as highly potent and selective, which is critical for the development of new therapeutic agents with fewer side effects compared to traditional opioids (Scopes et al., 1992).
Chemical Synthesis Methodologies
A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine has been proposed, offering a more practical approach for producing this important diamine in large quantities. This development is significant for medicinal chemistry, as it provides a more efficient route for the synthesis of compounds with potential therapeutic applications (Smaliy et al., 2011).
Metabolic Studies
Research into the metabolism of dopamine D(4) selective antagonists has identified two major metabolic pathways, including the formation of a novel mercapturic acid adduct. Understanding the metabolism of these compounds is crucial for the development of safer and more effective psychiatric medications (Zhang et al., 2000).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride involves the reaction of 2-methylpiperidine with 3-pyrrolidinemethanol followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methylpiperidine", "3-pyrrolidinemethanol", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylpiperidine is reacted with 3-pyrrolidinemethanol in the presence of a suitable solvent and a catalyst to form the intermediate 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine.", "Step 2: Hydrochloric acid is added to the intermediate to form the dihydrochloride salt of 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine." ] } | |
CAS番号 |
1220035-85-7 |
分子式 |
C11H23ClN2 |
分子量 |
218.77 g/mol |
IUPAC名 |
2-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-10-4-2-3-7-13(10)9-11-5-6-12-8-11;/h10-12H,2-9H2,1H3;1H |
InChIキー |
JUVRSRXMZITWCR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CC2CCNC2.Cl.Cl |
正規SMILES |
CC1CCCCN1CC2CCNC2.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)
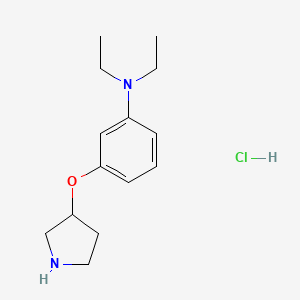
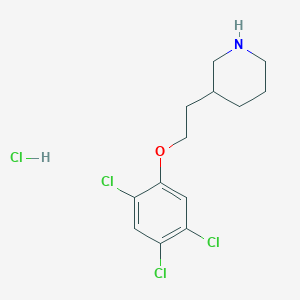
![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)
![3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1456143.png)
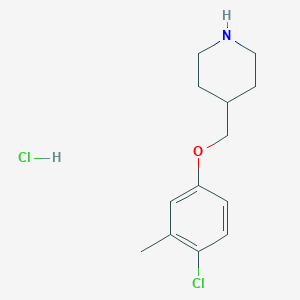
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)

